molecular formula C20H36SSi4 B12576172 {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) CAS No. 188717-01-3

{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)

Cat. No.: B12576172
CAS No.: 188717-01-3
M. Wt: 420.9 g/mol
InChI Key: ISKBEKGCZMSKHA-UHFFFAOYSA-N
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Description

{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) is a complex organosilicon compound characterized by the presence of multiple trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes a thiene ring, which is a sulfur-containing heterocycle, and ethyne (acetylene) linkages, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) typically involves the use of trimethylsilyl-substituted precursors. One common method is the reaction of 5,5′-diiodo-2,2′-bithiophene with trimethylsilylacetylene in the presence of a palladium catalyst and a base such as diisopropylamine . The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiene ring can yield sulfoxides or sulfones, while reduction of the ethyne linkages can produce alkenes or alkanes .

Mechanism of Action

The mechanism of action of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) involves its interaction with molecular targets through its trimethylsilyl groups and ethyne linkages. These interactions can lead to the formation of non-covalent bonds with enzymes and receptors, influencing various biological pathways . The compound’s large molecular volume and chemical inertness also play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
  • {[3,5-Bis(trimethylsilyl)benzene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)
  • {[3,5-Bis(trimethylsilyl)pyridine-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)}

Uniqueness

The uniqueness of {[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane) lies in its combination of a thiene ring with ethyne linkages and multiple trimethylsilyl groups. This structure imparts unique chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

188717-01-3

Molecular Formula

C20H36SSi4

Molecular Weight

420.9 g/mol

IUPAC Name

trimethyl-[4-trimethylsilyl-3,5-bis(2-trimethylsilylethynyl)thiophen-2-yl]silane

InChI

InChI=1S/C20H36SSi4/c1-22(2,3)15-13-17-19(24(7,8)9)18(14-16-23(4,5)6)21-20(17)25(10,11)12/h1-12H3

InChI Key

ISKBEKGCZMSKHA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(SC(=C1[Si](C)(C)C)C#C[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

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